Stereochemical Configuration Differentiation: (4R) vs. (4S) Enantiomer
The (4R) configuration of CAS 187102-96-1 distinguishes it fundamentally from its (4S)-enantiomer (CAS: 191354-62-8) . While the two enantiomers possess identical physicochemical properties including exact mass (194.09400 for (4S) vs. 194.09432 for (4R)), LogP (1.48300), and PSA (38.69 Ų), they are non-superimposable mirror images that exhibit opposite optical rotation and produce opposite stereochemical outcomes when used as chiral intermediates [1]. The InChIKey for the (4R) compound is CUEOVEALVHXHJR-NFJWQWPMSA-N, with stereochemistry defined at the 4-position .
| Evidence Dimension | Stereochemical configuration and physicochemical properties |
|---|---|
| Target Compound Data | (4R) configuration, Exact Mass: 194.09432 g/mol, LogP: 1.483, PSA: 38.69 Ų, CAS: 187102-96-1 |
| Comparator Or Baseline | (4S) configuration, Exact Mass: 194.09400 g/mol, LogP: 1.483, PSA: 38.69 Ų, CAS: 191354-62-8 [1] |
| Quantified Difference | Identical physicochemical properties except exact mass difference of 0.00032 g/mol; opposite stereochemistry produces opposite optical rotation and inverted stereochemical outcomes |
| Conditions | Chiral intermediate for asymmetric synthesis; stereochemical comparison |
Why This Matters
The (4R) configuration is non-interchangeable with (4S); selecting the incorrect enantiomer would produce the opposite stereochemical outcome in downstream chiral products.
- [1] Chem960. 191354-62-8 (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane compound data. View Source
